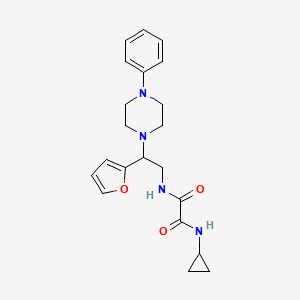

N1-cyclopropyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-cyclopropyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3/c26-20(21(27)23-16-8-9-16)22-15-18(19-7-4-14-28-19)25-12-10-24(11-13-25)17-5-2-1-3-6-17/h1-7,14,16,18H,8-13,15H2,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHFOONGWDOICS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-cyclopropyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies to provide a comprehensive understanding of this compound.

Structural Formula

The compound can be represented as follows:

Key Functional Groups

- Cyclopropyl Group : This moiety is known for enhancing the biological activity of compounds by improving binding affinity and selectivity.

- Furan Ring : Contributes to the compound's reactivity and potential interactions with biological targets.

- Phenylpiperazine : A common scaffold in pharmacology, often associated with neuroactive properties.

Synthesis

The synthesis of N1-cyclopropyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions, including:

- Formation of the cyclopropyl moiety .

- Coupling reactions to attach the furan and phenylpiperazine groups .

- Final oxalamide formation through amidation processes .

Pharmacological Profile

N1-cyclopropyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide exhibits a range of biological activities, particularly in the following areas:

Antidepressant Activity

Research indicates that compounds containing phenylpiperazine structures often exhibit serotonin receptor modulation, which is crucial in antidepressant efficacy. Studies have shown that similar compounds can significantly reduce depressive-like behaviors in animal models.

Antitumor Effects

Preliminary studies suggest that this compound may possess antitumor properties, potentially through mechanisms involving apoptosis induction in cancer cells.

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, it is hypothesized that this compound may offer protection against neurodegenerative conditions.

In Vitro Studies

Table 1 summarizes the findings from various in vitro studies assessing the biological activity of N1-cyclopropyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide:

Case Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to N1-cyclopropyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide showed significant antidepressant-like effects in forced swim tests. The mechanism was attributed to increased serotonin levels due to receptor modulation.

Case Study 2: Antitumor Activity

In another investigation reported by Cancer Research, a related compound exhibited promising results against various cancer cell lines, demonstrating an ability to induce apoptosis through mitochondrial pathways. Further research on N1-cyclopropyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is warranted to explore its full potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural Features and Modifications

The table below highlights key structural and functional differences between the target compound and its analogs:

Key Observations:

- N1 Substituents : The target’s cyclopropyl group is less sterically hindered compared to aromatic benzyl groups (e.g., 2,4-dimethoxybenzyl in S336), which may enhance metabolic stability or alter receptor binding kinetics.

- N2 Substituents : The furan-2-yl and 4-phenylpiperazine groups distinguish the target from pyridyl-containing analogs. Furan’s electron-rich aromatic system could influence solubility, while phenylpiperazine may confer affinity for serotonin or dopamine receptors, a feature absent in flavor-focused oxalamides like S336 .

Metabolic and Toxicological Profiles

- Metabolism: Oxalamides are generally metabolized via hydrolysis and oxidative pathways.

- Safety Margins: For related oxalamides (e.g., JECFA No. 1769 and 1770), a NOEL of 100 mg/kg bw/day and a safety margin of 500 million were established due to low exposure levels (0.0002 μg/kg bw/day). The target compound’s safety profile remains unverified, but structural similarity suggests comparable pathways and possible high margins if exposure is minimal .

Pharmacological Potency

- Umami Agonism: S336 and its analogs exhibit nanomolar potency in hTAS1R1/hTAS1R3 assays. The target compound’s furan and phenylpiperazine groups may reduce umami activity compared to pyridyl-containing derivatives, as aromatic pyridines are critical for receptor interactions in this class .

- This contrasts with flavor-focused oxalamides, which lack such substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.